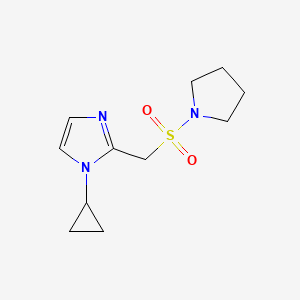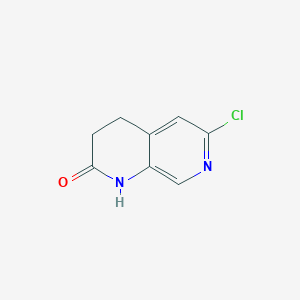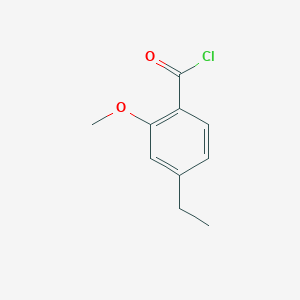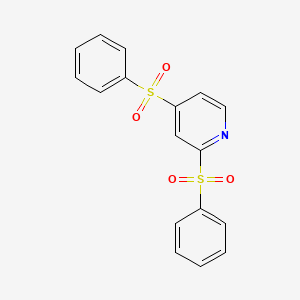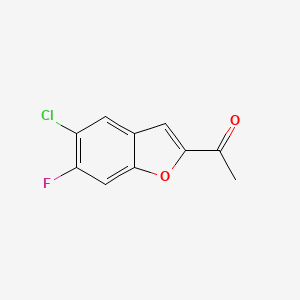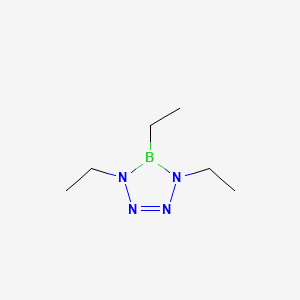
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a carbonyl chloride group attached to the third position of the pyridine ring, along with a hydroxyl group at the fourth position and a methyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- typically involves the chlorination of 4-hydroxy-5-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Ketones.
Reduction Reactions: Alcohols.
科学的研究の応用
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying their structure and function.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The hydroxyl group at the fourth position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
類似化合物との比較
Similar Compounds
3-Pyridinecarbonyl chloride, 4-methyl-: Lacks the hydroxyl group at the fourth position.
3-Pyridinecarbonyl chloride, 4-hydroxy-: Lacks the methyl group at the fifth position.
3-Pyridinecarbonyl chloride, 5-methyl-: Lacks the hydroxyl group at the fourth position.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- is unique due to the presence of both the hydroxyl and methyl groups, which influence its chemical reactivity and physical properties. The combination of these functional groups allows for a wider range of chemical modifications and applications compared to its analogs .
特性
CAS番号 |
57658-56-7 |
|---|---|
分子式 |
C7H6ClNO2 |
分子量 |
171.58 g/mol |
IUPAC名 |
5-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-9-3-5(6(4)10)7(8)11/h2-3H,1H3,(H,9,10) |
InChIキー |
WGXMQKKJKLXNGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC=C(C1=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


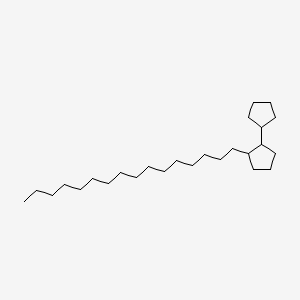
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
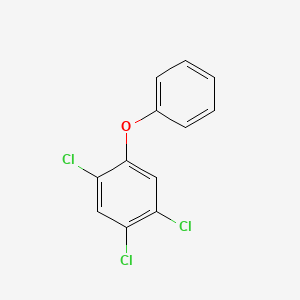

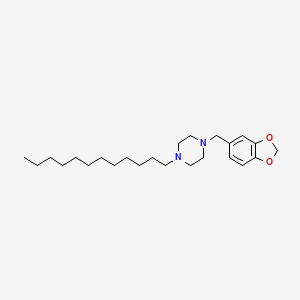
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

